An In-depth Technical Guide to 4-Chlorobenzenesulfonic Acid (CAS: 98-66-8)
An In-depth Technical Guide to 4-Chlorobenzenesulfonic Acid (CAS: 98-66-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of 4-Chlorobenzenesulfonic acid (CAS No. 98-66-8), a significant organosulfur compound. It serves as a crucial intermediate in the synthesis of various pharmaceuticals, dyes, and agrochemicals.[1][2][3][4] This guide details its physicochemical properties, outlines common experimental protocols for its synthesis and analysis, discusses its primary applications, and summarizes key safety and toxicological data.
Physicochemical Properties
4-Chlorobenzenesulfonic acid is an aromatic sulfonic acid that appears as a greyish-beige or white to light yellow crystalline solid.[2][5] It is soluble in water and ethanol.[5] The compound is stable under normal conditions but can be hygroscopic and is incompatible with strong oxidizing agents.[3][5]
Table 1: Physicochemical Data for 4-Chlorobenzenesulfonic Acid
| Property | Value | Source |
| CAS Number | 98-66-8 | [6] |
| Molecular Formula | C₆H₅ClO₃S | [2][6] |
| Molecular Weight | 192.62 g/mol | [6] |
| Appearance | White to light yellow/orange crystalline solid | [2][5] |
| Melting Point | 102 °C | [7] |
| Boiling Point | 149 °C at 22 mmHg | [5] |
| Water Solubility | Soluble | [2][5] |
| pKa | -0.83 ± 0.50 (Predicted) | [5] |
| EC Number | 202-690-0 |
Synthesis and Experimental Protocols
The most common industrial method for producing 4-Chlorobenzenesulfonic acid is through the electrophilic sulfonation of chlorobenzene (B131634).[3][5][8]
This protocol describes a general laboratory-scale synthesis.
Objective: To synthesize 4-Chlorobenzenesulfonic acid via the sulfonation of chlorobenzene.
Materials:
-
Chlorobenzene (dry)
-
98% Concentrated Sulfuric Acid
-
10% Fuming Sulfuric Acid (Oleum)
-
Hydrochloric Acid (for workup, if needed)
-
Sodium Chloride (for salting out)
Procedure:
-
Reaction Setup: Charge a reaction vessel equipped with a stirrer and temperature control with 98% concentrated sulfuric acid and 10% fuming sulfuric acid. Stir the mixture for 15 minutes to ensure homogeneity.[3]
-
Addition of Reactant: Gradually add dry chlorobenzene to the acid mixture under continuous stirring.[3]
-
Reaction Conditions: Heat the reaction mixture and maintain the temperature at 95-100°C for approximately 5 hours, with constant stirring.[3] The reaction involves the electrophilic substitution of a hydrogen atom on the benzene (B151609) ring with a sulfonic acid group (-SO₃H), primarily at the para position due to the ortho-, para-directing effect of the chlorine atom.[8] The para isomer is the major product.[8]
-
Reaction Monitoring: Monitor the reaction to its endpoint. This can be done using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product can be isolated by "salting out". Heat the solution to 80°C, add sodium chloride to precipitate the sodium salt of 4-chlorobenzenesulfonic acid, and then filter the product.[3] Alternatively, the mixture can be carefully diluted with cold water and the resulting precipitate collected.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent.
Alternative Synthesis: A patented process describes the isomerization of 2-chlorobenzenesulfonic acid and/or 3-chlorobenzenesulfonic acid to the desired 4-chlorobenzenesulfonic acid in the presence of sulfuric acid at temperatures between 100 to 300°C.[9][10]
Caption: Figure 1: Synthesis Workflow of 4-Chlorobenzenesulfonic Acid.
Applications in Research and Industry
4-Chlorobenzenesulfonic acid is a versatile chemical intermediate with broad applications:
-
Pharmaceuticals: It serves as a precursor in the synthesis of various active pharmaceutical ingredients (APIs), including sulfa drugs.[3][4]
-
Dyes and Pigments: It is a key building block in the manufacturing of azo dyes and reactive dyes.[1][4]
-
Agrochemicals: The compound is used in the production of certain pesticides, herbicides, and fungicides.[1][4]
-
Organic Synthesis: In a laboratory setting, it is employed as an acidic catalyst and a sulfonating agent.[1][4] It is also used to synthesize a variety of sulfonyl azides.[2]
-
Other Uses: It is a known by-product in the chemical synthesis of DDT.[5][6]
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of 4-Chlorobenzenesulfonic acid and related compounds in various matrices, including industrial wastewater.[11]
Objective: To quantify 4-Chlorobenzenesulfonic acid in a sample using RP-HPLC.
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., Newcrom R1).[12][13]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic modifier. A typical mobile phase consists of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or formic acid for Mass Spectrometry compatibility.[12][13] For highly polar or ionic derivatives, an ion-pairing reagent (e.g., tetrabutylammonium (B224687) hydrogen sulfate) may be added to the mobile phase.[14]
-
Flow Rate: Typically 1.0 mL/min.[14]
-
Column Temperature: Maintained at a constant temperature, for example, 30-35°C.[14]
-
Detection: UV detection at a suitable wavelength, such as 240 nm or 254 nm.[14]
-
Injection Volume: 10-20 µL.[14]
Sample Preparation:
-
Accurately weigh the sample and dissolve it in the mobile phase (or a compatible solvent) to a known concentration (e.g., 1 mg/mL).[14]
-
Perform serial dilutions as necessary to bring the concentration within the calibration range of the instrument.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove particulate matter.[14]
Toxicology and Safety
4-Chlorobenzenesulfonic acid is classified as a hazardous and corrosive substance.[15][16]
-
Hazard Classification: Acute Toxicity, Oral (Category 4); Skin Corrosion (Category 1B).[16]
-
Health Effects: The compound is harmful if swallowed.[16] It causes severe skin burns and serious eye damage.[15][16] Inhalation may cause irritation to the respiratory system.[3]
-
Safety Precautions (Handling): When handling, wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with a face shield, and protective clothing.[17] Work in a well-ventilated area or under a fume hood.[17] Avoid formation of dust.[16]
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[15]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[15]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[16][17]
-
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container.[17] Protect from moisture as it is hygroscopic.
Conclusion
4-Chlorobenzenesulfonic acid (CAS 98-66-8) is a cornerstone intermediate in the chemical industry. Its utility in the synthesis of pharmaceuticals, dyes, and agrochemicals underscores its industrial importance. A thorough understanding of its physicochemical properties, synthesis protocols, and analytical methods is essential for its safe and effective use in research and development. Due to its corrosive nature, strict adherence to safety protocols is mandatory during handling and storage.
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- 10. CN102791679A - Method for producing 4-chlorobenzene sulphonic acid and 4,4'-dichlorodiphenylsulphone - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. 4-Chlorobenzenesulfonic acid | SIELC Technologies [sielc.com]
- 13. Separation of 4-Chlorobenzenesulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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